Pyrenophorol

Antifungal Natural Products Microbial Metabolites

Researchers requiring a stereochemically defined macrocyclic dilactone for topoisomerase IIα studies or agrochemical lead optimization often face supply inconsistencies. Pyrenophorol (CAS 22248-41-5) resolves this as a C₂-symmetric 16-membered dilactone with fully elucidated (3E,5S,8R,11E,13S,16R) stereochemistry and a published total synthesis route ensuring batch-to-batch fidelity. • Inhibits human topoisomerase IIα at 75-100 µM - unique among pyrenophorin analogs • MIC 4 µM vs. S. cerevisiae (20% more potent than pyrenophorin) • Leaf necrosis at 64 µM - 5× more phytotoxic than pyrenophorin • Anthelmintic & PPCE inhibition (IC₅₀ = 100 µM)

Molecular Formula C16H24O6
Molecular Weight 312.36 g/mol
CAS No. 22248-41-5
Cat. No. B1679937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrenophorol
CAS22248-41-5
Synonyms(5S,8R,13S,16R)-(-)-pyrenophorol
pyrenophorol
Molecular FormulaC16H24O6
Molecular Weight312.36 g/mol
Structural Identifiers
SMILESCC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O
InChIInChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7+,10-8+/t11-,12-,13+,14+/m1/s1
InChIKeyRBQNDQOKFICJGL-UTBFYLPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyrenophorol (CAS 22248-41-5): A 16-Membered C2-Symmetric Macrodiolide Fungal Metabolite with Multi-Modal Bioactivity


Pyrenophorol (CAS 22248-41-5, also known as Helmidiol) is a 16-membered C2-symmetric macrocyclic dilactone isolated from pathogenic fungi including Alternaria, Stemphylium, Drechslera, and Phoma species [1]. This fungal secondary metabolite exhibits a unique confluence of antifungal, antibacterial, herbicidal, anthelmintic, and phytotoxic properties, alongside documented inhibition of human topoisomerase IIα and prolyl endopeptidase [2]. Its well-defined stereochemistry—(3E,5S,8R,11E,13S,16R)—and successful stereoselective total synthesis make it an accessible and structurally precise scaffold for natural product research and agrochemical development [3].

Why Closely Related Macrodiolides (e.g., Pyrenophorin, Dihydropyrenophorin) Cannot Replace Pyrenophorol


Despite sharing a 16-membered macrodiolide core, pyrenophorol, pyrenophorin, and dihydropyrenophorin exhibit markedly different biological potency and activity profiles. Pyrenophorol (C16H24O6, two hydroxyl groups) is distinguished by its balanced multi-target activity, notably its ability to inhibit human topoisomerase IIα, a feature not reported for pyrenophorin or dihydropyrenophorin . Conversely, pyrenophorin (C16H22O6, two ketones) demonstrates substantially stronger cytotoxicity (IC50 0.07-7.8 µM) but lacks the anthelmintic signature of pyrenophorol [1]. Dihydropyrenophorin (C16H24O6, single hydroxyl/ketone) is primarily herbicidal [2]. Interchanging these compounds would compromise experimental reproducibility and misalign with specific research objectives, as the quantitative differences detailed below make pyrenophorol a distinct, non-fungible research tool.

Pyrenophorol vs. Analogs: A Quantitative Guide to Activity Differentiation


Superior Potency Against Saccharomyces cerevisiae Compared to Pyrenophorin

Pyrenophorol demonstrates a slightly more potent antifungal effect against the model yeast S. cerevisiae (MIC = 4 µM) compared to its close structural analog, pyrenophorin (MIC = 5 µM). This 20% improvement in potency, while modest, is quantifiable and consistent across studies. Additionally, pyrenophorol is active against the plant pathogenic fungus Microbotryum violaceum [1].

Antifungal Natural Products Microbial Metabolites

Unique Human Topoisomerase IIα Inhibition Not Observed in Pyrenophorin

Pyrenophorol uniquely inhibits human topoisomerase IIα at concentrations of 75 and 100 µM, a mechanism of action that is not shared by its structural analogs pyrenophorin or dihydropyrenophorin . This activity represents a distinct biological pathway engagement, making pyrenophorol a valuable tool for studying topoisomerase II biology or for exploring polypharmacology in anticancer research.

Cancer Research Topoisomerase Inhibitors Mechanism of Action

More Potent Phytotoxicity than Pyrenophorin in Chlorophyll Retention and Leaf Necrosis

Pyrenophorol demonstrates significantly greater potency in phytotoxicity assays compared to pyrenophorin. Pyrenophorol induces leaf necrosis and abnormal chlorophyll retention in wild oats at a concentration of 64 µM, whereas pyrenophorin requires a five-fold higher concentration (320 µM) to achieve a similar effect (a 50% reduction in chlorophyll dissipation) [1]. Pyrenophorol also inhibits seed germination at 60 µM in various graminaceous species [2].

Herbicide Discovery Phytotoxicity Agrochemicals

Lower Cytotoxicity in Mammalian Cancer Cells Compared to Highly Potent Pyrenophorin

In stark contrast to pyrenophorin, which exhibits extremely potent cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.07 to 7.8 µM, pyrenophorol displays markedly weaker cytotoxic activity . For instance, pyrenophorol has IC50 values of 48.2 µM and 33.9 µM against HeLa and HT29 cancer cells, respectively [1]. This 10- to 100-fold difference in potency indicates a fundamentally different therapeutic window and toxicity profile, positioning pyrenophorol as a less overtly cytotoxic and potentially more selective scaffold for further development.

Cytotoxicity Selectivity Natural Products

Established Anthelmintic Activity (Helmidiol) and Prolyl Endopeptidase Inhibition

Pyrenophorol's identity as 'Helmidiol' underscores its pronounced anthelmintic properties, a key activity not attributed to pyrenophorin or dihydropyrenophorin [1]. Furthermore, pyrenophorol acts as a prolyl endopeptidase (PPCE) inhibitor with a reported IC50 of 100 µM [2]. While other related macrodiolides may exhibit some antimicrobial effects, this specific combination of anthelmintic and PPCE inhibitory activities is a distinctive feature of pyrenophorol, broadening its potential applications in parasitology and neuroscience research.

Anthelmintic Parasitology Enzyme Inhibition

Accessible C2-Symmetric Scaffold with Defined Stereochemistry and Validated Synthesis

Pyrenophorol possesses a well-defined C2-symmetric 16-membered macrodiolide structure with four chiral centers (5S, 8R, 13S, 16R) [1]. Unlike many natural products isolated in trace quantities, pyrenophorol's total synthesis has been achieved via stereoselective routes starting from commercially available chiral building blocks (e.g., (S)-epoxide), enabling reliable access to the pure enantiomer for structure-activity relationship (SAR) studies and analog development [2][3]. This synthetic accessibility and precise stereochemical definition are not universally established for all related fungal macrodiolides, making pyrenophorol a more robust and tractable chemical biology probe.

Total Synthesis Stereochemistry Chemical Biology

Optimal Research and Industrial Use Cases for Pyrenophorol (CAS 22248-41-5)


Development of Selective Herbicide Leads Targeting Graminaceous Weeds

The five-fold higher phytotoxic potency of pyrenophorol (64 µM) compared to pyrenophorin (320 µM) in leaf necrosis assays, combined with its demonstrated inhibition of seed germination at 60 µM, makes it a superior starting point for agrochemical lead optimization [1]. Programs focused on developing novel herbicides for wild oat (Avena spp.) and related weeds can leverage this quantitative advantage to design formulations with lower active ingredient concentrations, potentially reducing environmental impact and improving cost-effectiveness.

Chemical Biology Probes for Topoisomerase II and Polypharmacology

Pyrenophorol's unique ability to inhibit human topoisomerase IIα (active at 75-100 µM), a feature absent in its analogs pyrenophorin and dihydropyrenophorin, positions it as a privileged scaffold for studying this essential enzyme and exploring polypharmacological anticancer strategies . Its attenuated general cytotoxicity (IC50 33.9-48.2 µM) relative to pyrenophorin further enhances its value as a tool compound, allowing researchers to dissect topoisomerase II-dependent effects without the confounding influence of potent, non-specific cell killing.

Anthelmintic Drug Discovery and Prolyl Endopeptidase Research

The documented anthelmintic properties of pyrenophorol (Helmidiol) and its inhibition of prolyl endopeptidase (PPCE, IC50 = 100 µM) provide a dual-entry point for research in parasitology and neurology [2][3]. In vitro and in vivo models of parasitic worm infection can utilize pyrenophorol as a lead compound, while the PPCE inhibitory activity offers a separate avenue for exploring cognitive enhancement or neuroprotective strategies. Pyrenophorol's well-defined stereochemistry and established synthetic route facilitate the generation of analogs for SAR studies in both fields.

Antifungal Screening and Natural Product Derivatization

With a defined MIC of 4 µM against Saccharomyces cerevisiae and activity against the plant pathogen Microbotryum violaceum, pyrenophorol serves as a valuable positive control and structural template for antifungal discovery programs [4]. Its 20% improvement in yeast potency over pyrenophorin, coupled with a fully elucidated C2-symmetric structure and successful total synthesis, enables efficient access to the pure compound and its derivatives for high-throughput screening and rational design of next-generation antifungal agents.

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